molecular formula C8H9N3 B1430534 1-methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole CAS No. 1803600-20-5

1-methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole

Cat. No.: B1430534
CAS No.: 1803600-20-5
M. Wt: 147.18 g/mol
InChI Key: ZVFQELOVTFTPOS-UHFFFAOYSA-N
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Description

1-Methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyrrole ring, both of which are nitrogen-containing five-membered rings

Preparation Methods

The synthesis of 1-methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-aminopyrrole in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole can be compared with other similar compounds such as:

    1-Methyl-1H-pyrazole: This compound lacks the pyrrole ring and has different chemical properties and applications.

    4-(1H-Pyrrol-3-yl)-1H-pyrazole: This compound lacks the methyl group, which can affect its reactivity and biological activity.

    1-Methyl-4-(1H-pyrrol-2-yl)-1H-pyrazole:

Properties

IUPAC Name

1-methyl-4-(1H-pyrrol-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-6-8(5-10-11)7-2-3-9-4-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFQELOVTFTPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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